![molecular formula C13H15F3N4O5 B187886 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 5670-54-2](/img/structure/B187886.png)
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C12H14F3N3O5. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用機序
The mechanism of action of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol involves its interaction with certain receptors in the brain. It has been shown to bind to the NMDA receptor and modulate its activity, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. This compound also has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
将来の方向性
There are several future directions for the study of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various neurological disorders. Another direction is to evaluate its toxicity and side effects in more detail, in order to determine its safety for use in humans. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound, in order to facilitate its use in scientific research.
合成法
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol can be synthesized using various methods. One of the common methods involves the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with piperazine in the presence of a reducing agent and a solvent. The resulting product is then treated with an acid to form the final product. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has potential applications in scientific research. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
5670-54-2 |
|---|---|
製品名 |
2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
分子式 |
C13H15F3N4O5 |
分子量 |
364.28 g/mol |
IUPAC名 |
2-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H15F3N4O5/c14-13(15,16)9-7-10(19(22)23)12(11(8-9)20(24)25)18-3-1-17(2-4-18)5-6-21/h7-8,21H,1-6H2 |
InChIキー |
QBTMMSCUEZTXQX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
正規SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




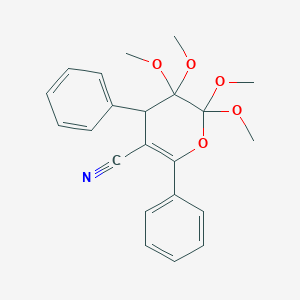
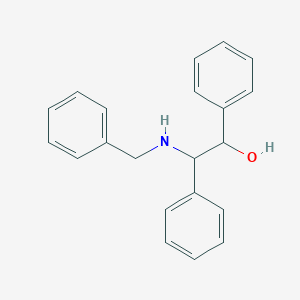
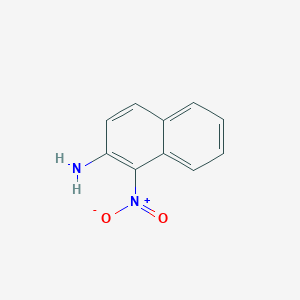
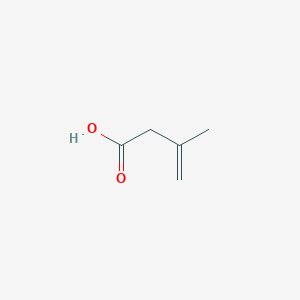


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)


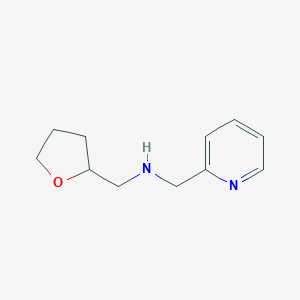
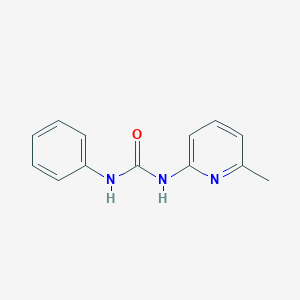
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)